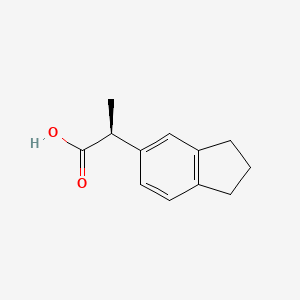

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

Vue d'ensemble

Description

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 2,3-dihydro-1H-inden-5-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and propanoic acid derivatives.

Reaction Conditions: The key step involves the formation of the carbon-carbon bond between the indene and the propanoic acid moiety. This can be achieved through various methods, including Friedel-Crafts acylation or alkylation reactions.

Catalysts and Reagents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). Reagents like acyl chlorides or alkyl halides are often employed to introduce the propanoic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the indene ring are replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, H2 with palladium on carbon (Pd/C).

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anti-inflammatory and Analgesic Properties :

- Research indicates that derivatives of indene, including (2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid, exhibit significant anti-inflammatory and analgesic activities. These properties make it a candidate for developing new therapeutic agents for pain management and inflammatory conditions.

- Biological Activity :

-

Drug Development :

- The unique structure of this compound allows for the design of novel drugs targeting specific receptors involved in pain and inflammation pathways. Its efficacy and safety profiles are currently under investigation in preclinical studies.

Organic Synthesis Applications

- Synthetic Intermediates :

- Reactions and Transformations :

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Analogues

Researchers synthesized several analogues of this compound to evaluate their biological activity. The findings revealed that certain modifications enhanced anti-inflammatory effects while maintaining low toxicity levels.

Mécanisme D'action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Inden-5-ol, 2,3-dihydro-: This compound shares the indene core structure but differs in the functional group attached to the indene ring.

2,3-Dihydro-1H-inden-1-one: Another similar compound with a ketone group instead of a carboxylic acid group.

Uniqueness

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the indene and propanoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid, also known as a chiral compound with the molecular formula C12H14O2 and CAS number 2248209-61-0, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a propanoic acid moiety attached to a 2,3-dihydro-1H-indene ring. The stereochemistry indicated by the (2S) designation suggests that it is the S-enantiomer, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The exact enzymes targeted are still under investigation, but this activity hints at potential applications in metabolic disorders.

- Receptor Binding : The compound has shown promise in binding to certain receptors, which could modulate their activity. This interaction may lead to various biological effects, including anti-inflammatory and analgesic properties.

- Anticancer Potential : Initial studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, research on related indene derivatives has shown promising anticancer activity against breast cancer cell lines.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of indene derivatives found that certain compounds similar to this compound demonstrated significant cytotoxicity against AMJ13 breast cancer cells. The ideal inhibition rate was recorded at 68% after 72 hours of exposure at a concentration of 60 µg/mL .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with enzymes involved in metabolic regulation. Although specific enzymes were not identified in this study, the compound's ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid | 88020-86-4 | 1.00 | Anticancer activity |

| 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid | 38425-65-9 | 0.97 | Enzyme inhibition |

| 2,3-Dihydro-1H-indene-2-carboxylic acid | 25177-85-9 | 0.94 | Cytotoxicity against cancer cells |

This table illustrates the structural similarities and varying biological activities among these compounds, highlighting the unique properties of this compound.

Propriétés

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXZGGXWFWJKSF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(CCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.